Sodium thiosulfate pentahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

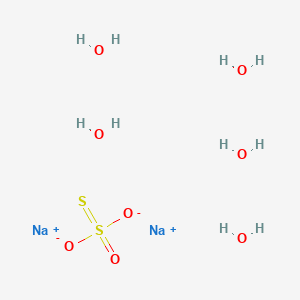

Sodium thiosulfate (Na₂S₂O₃) is an inorganic compound commonly encountered as the white or colorless pentahydrate (Na₂S₂O₃·5H₂O). It readily dissolves in water and exhibits intriguing properties as both a reducing agent and a ligand .

Mechanism of Action

Target of Action

Sodium thiosulfate pentahydrate (Na2S2O3·5H2O) is an inorganic compound that primarily targets cytochrome oxidase , a key enzyme in cellular respiration . It is also known to interact with hydrogen sulfide (H2S) , an endogenous signaling molecule .

Mode of Action

This compound acts as a reducing agent and a ligand . It is a major oxidation product of hydrogen sulfide (H2S), and its interaction with H2S underpins many of its applications . In the context of cyanide poisoning, this compound aids in the detoxification of cyanide by converting it into thiocyanate, which is less toxic and can be excreted in urine .

Biochemical Pathways

This compound is involved in the sulfide oxidation pathway . It is produced as a systemic metabolic intermediate derived from the amino acid cysteine, where it serves to protect against the depletion of reduced glutathione . It is also known to enhance endogenous enzymatic activity .

Pharmacokinetics

This compound is rapidly degraded in the stomach, so it is normally administered through other routes, such as intravenous or topical . When used medicinally, it is virtually always in the form of its sodium salt .

Result of Action

The primary result of this compound’s action is the detoxification of harmful substances. For instance, it is used in the treatment of acute cyanide poisoning . It is also used to lessen the risk of ototoxicity and hearing loss in patients receiving the chemotherapy medication cisplatin . Furthermore, it has antioxidant and anti-inflammatory properties .

Action Environment

This compound is a white solid that dissolves well in water . It is unstable as a powder unless maintained under dry conditions . Its solubility in water and its stability in various environmental conditions influence its action, efficacy, and stability . It is known to be mobile in the environment due to its water solubility .

Preparation Methods

a. Sodium Sulfite Method:

- Sodium sulfite (Na₂SO₃) reacts with sulfur dioxide (SO₂) gas in an alkaline solution.

- The resulting sodium thiosulfate solution is neutralized with sodium hydroxide (NaOH) to remove impurities.

- After filtration, sulfur powder is dissolved in hot sodium thiosulfate solution to complete the reaction.

- Additional purification steps involve filtration, impurity removal, and alkali treatment .

- Alkali metal sulfides (e.g., Na₂S) react with sulfur in an aqueous solution.

- The reaction yields sodium thiosulfate, which can be isolated and purified .

Chemical Reactions Analysis

Sodium thiosulfate participates in various reactions:

Redox Reactions: It acts as a reducing agent, converting certain dyes to their colorless “leuco” forms during dyeing processes.

Neutralization Reactions: It neutralizes bleach solutions, allowing pH testing with liquid indicators.

Reaction with Bromine: Sodium thiosulfate reacts with bromine, removing free bromine from solutions.

Cyanide Detoxification: Sodium thiosulfate is used to treat cyanide poisoning

Scientific Research Applications

Sodium thiosulfate finds applications in:

Dyeing Industry: It converts dyes and plays a crucial role in textile coloration.

Medical Use: It treats cyanide poisoning and mitigates side effects of chemotherapy and hemodialysis.

Water Treatment: It reduces chlorine levels in water used for swimming pools, aquariums, and therapeutic centers

Comparison with Similar Compounds

Sodium thiosulfate stands out due to its unique combination of reducing properties, ligand behavior, and medical applications. Similar compounds include thiosulfuric acid, lithium thiosulfate, and potassium thiosulfate .

Properties

CAS No. |

10102-17-7 |

|---|---|

Molecular Formula |

H4NaO4S2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/Na.H2O3S2.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

HBLWERCELPPGQF-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-]S(=O)(=S)[O-].[Na+].[Na+] |

Canonical SMILES |

O.OS(=O)(=S)O.[Na] |

Color/Form |

POWDER COLORLESS MONOCLINIC CRYSTALS |

density |

1.667 1.7 g/cm³ |

melting_point |

48.5 °C |

Key on ui other cas no. |

10102-17-7 |

physical_description |

Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |

Related CAS |

10102-17-7 (pentahydrate) 7772-98-7 (Parent) |

solubility |

PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |

Synonyms |

Thiosulfuric Acid (H2S2O3) Disodium Salt Pentahydrate; _x000B_Thiosulfuric Acid Disodium Salt Pentahydrate; _x000B_Disodium Thiosulfate Pentahydrate; _x000B_Disodium Thiosulphate Pentahydrate; Hypo_x000B_Sodium Thiosulfate (Na2S2O3) Pentahydrate |

vapor_pressure |

Vapor pressure at 20 °C: negligible |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.